molecular formula C15H14ClNS B13381606 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine

Cat. No.: B13381606
M. Wt: 275.8 g/mol
InChI Key: WCSUVFJJGYUDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine is a chemical compound with the molecular formula C16H16ClNS It belongs to the class of dibenzothiepin derivatives, which are known for their diverse pharmacological properties

Properties

Molecular Formula

C15H14ClNS

Molecular Weight

275.8 g/mol

IUPAC Name

3-chloro-N-methyl-5,6-dihydrobenzo[b][1]benzothiepin-6-amine

InChI

InChI=1S/C15H14ClNS/c1-17-13-9-10-8-11(16)6-7-14(10)18-15-5-3-2-4-12(13)15/h2-8,13,17H,9H2,1H3

InChI Key

WCSUVFJJGYUDFD-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine typically involves the reaction of 2-chloro-10,11-dihydrodibenzo[b,f]thiepin with N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high yields. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine involves its interaction with specific molecular targets in the body. It is known to act as an antagonist at dopamine receptors, particularly the D2 receptor, and serotonin receptors, such as the 5-HT2 receptor. By blocking these receptors, the compound can modulate neurotransmitter activity and exert its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Octoclothepin: Another dibenzothiepin derivative with similar pharmacological properties.

    8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin: A related compound with neuroleptic properties.

Uniqueness

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-methylamine is unique due to its specific substitution pattern and its ability to interact with multiple receptor types. This makes it a valuable compound for studying the effects of receptor antagonism in various biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.